molecular formula C17H13F2N3O3S B2421369 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1226457-76-6

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2421369
CAS No.: 1226457-76-6
M. Wt: 377.37
InChI Key: FUSKWGOVZKBIJP-UHFFFAOYSA-N
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Description

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound with a unique structure that includes a difluoromethoxy group, a methylthio group, and a nitrophenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the methylthio group: This can be done through nucleophilic substitution reactions using methylthiolating agents like methylthiol chloride.

    Incorporation of the nitrophenyl group: This step typically involves nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or halides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance binding affinity to certain targets, while the nitrophenyl group can participate in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(4-(trifluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(4-nitrophenyl)-1H-imidazole: Similar structure but with the nitro group in a different position.

Uniqueness

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the difluoromethoxy group can enhance lipophilicity and metabolic stability, making it a valuable compound for various applications.

Biological Activity

The compound 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C16H14F2N4O2S
  • Molecular Weight : 364.37 g/mol

The compound features a difluoromethoxy group, a methylthio group, and a nitrophenyl moiety, which contribute to its unique pharmacological profile.

Research indicates that imidazole derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanisms for this compound may involve:

  • Inhibition of Enzymatic Activity : Imidazole derivatives are known to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which is crucial in immune modulation and cancer therapy .
  • Interaction with Kinases : Some studies suggest that similar compounds can inhibit kinase activity, which is vital for cell signaling pathways involved in cancer progression .

Anticancer Activity

Studies have shown that imidazole derivatives exhibit significant anticancer properties. The compound's structure allows it to target cancer cells effectively. For instance:

  • Cell Line Studies : In vitro studies demonstrated that related imidazole compounds inhibited the proliferation of various cancer cell lines, including breast and colorectal cancers . The specific IC50 values for these compounds ranged from 7.76 µM to 9.76 µM against HCT116 and OVCAR-8 cell lines.

Study on IDO Inhibition

A systematic study focused on the development of potent IDO inhibitors included analogs of imidazole derivatives. The findings indicated that modifications to the imidazole ring significantly enhanced inhibitory potency against IDO, suggesting a promising avenue for cancer treatment .

Kinase Inhibition Research

Research on pyrazole-based kinase inhibitors revealed similar structural characteristics with imidazole derivatives. These studies highlighted the importance of substituents on the imidazole ring in enhancing biological activity against specific kinases involved in tumor growth .

Data Summary Table

Biological Activity Target/Effect IC50 Value (µM) Reference
AnticancerHCT116 Cell Line7.76
AnticancerOVCAR-8 Cell Line9.76
IDO InhibitionIDO EnzymePotent Inhibitor
Kinase InhibitionVarious KinasesVaries

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-methylsulfanyl-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3S/c1-26-17-20-10-15(11-3-2-4-13(9-11)22(23)24)21(17)12-5-7-14(8-6-12)25-16(18)19/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSKWGOVZKBIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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